molecular formula C11H15ClN2O4S B7035072 N-(3-chloro-4-methoxyphenyl)-3-methoxyazetidine-1-sulfonamide

N-(3-chloro-4-methoxyphenyl)-3-methoxyazetidine-1-sulfonamide

Cat. No.: B7035072
M. Wt: 306.77 g/mol
InChI Key: JTTIQCCYGMOBNZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-methoxyazetidine-1-sulfonamide is a synthetic organic compound characterized by its unique structural features, including a sulfonamide group attached to an azetidine ring, and a methoxy and chloro substituent on the phenyl ring

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-methoxyazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-17-9-6-14(7-9)19(15,16)13-8-3-4-11(18-2)10(12)5-8/h3-5,9,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTIQCCYGMOBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-methoxyazetidine-1-sulfonamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the azetidine derivative with sulfonyl chlorides under basic conditions.

    Substitution on the Phenyl Ring: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride, while methoxylation can be done using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions are scalable and can be performed in large batches.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-methoxyazetidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-methoxyazetidine-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its sulfonamide moiety which is known to exhibit antibacterial and anti-inflammatory properties.

    Biological Studies: Used in the study of enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including potential pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-3-methoxyazetidine-1-sulfonamide exerts its effects involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The chloro and methoxy groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-3-methoxyazetidine-1-sulfonamide is unique due to its azetidine ring, which is less common in similar compounds. This ring structure can impart different chemical and biological properties, making it a valuable scaffold in medicinal chemistry.

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